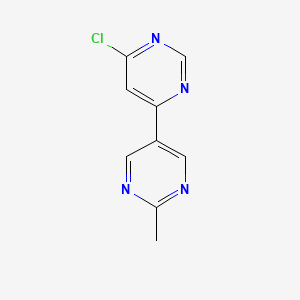

6-Chloro-2'-methyl-4,5'-bipyrimidine

Description

6-Chloro-2'-methyl-4,5'-bipyrimidine is a heterocyclic compound featuring two pyrimidine rings connected at the 4- and 5'-positions, with a chlorine atom at the 6-position of one ring and a methyl group at the 2'-position of the other.

Properties

Molecular Formula |

C9H7ClN4 |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

4-chloro-6-(2-methylpyrimidin-5-yl)pyrimidine |

InChI |

InChI=1S/C9H7ClN4/c1-6-11-3-7(4-12-6)8-2-9(10)14-5-13-8/h2-5H,1H3 |

InChI Key |

LLOGAFBMGTUBNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bipyrimidine vs.

- Substituent Effects : The chlorine in 6-Chloro-2'-methyl-4,5'-bipyrimidine occupies a distal position relative to the methyl group, reducing steric hindrance compared to ortho-substituted analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid .

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Properties

| Property | 6-Chloro-2'-methyl-4,5'-bipyrimidine | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 2-Chloro-6-methylpyrimidine-4,5-diamine |

|---|---|---|---|

| Molecular Weight | ~206.45 | 172.57 | 158.59 |

| Polarity | Moderate (Cl, CH₃) | High (COOH) | Moderate (NH₂, Cl) |

| Solubility (Water) | Low (non-polar substituents) | Moderate (ionizable COOH) | Low (limited H-bonding) |

| Thermal Stability | Likely high (aromatic rings) | Moderate (acid decomposition) | Moderate (amine oxidation) |

Notes:

Critical Insights :

- The bipyrimidine’s chlorine is more accessible for substitution than the diamine’s NH₂ groups, favoring cross-coupling reactions in medicinal chemistry.

- Carboxylic acid derivatives may serve as intermediates in prodrug synthesis, leveraging their solubility for bioavailability enhancement .

Preparation Methods

Ullmann Coupling for Bipyrimidine Core Formation

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, has been successfully employed for synthesizing symmetrical and unsymmetrical bipyrimidines. In a seminal study, 2-iodopyrimidine was coupled under Ullmann conditions (CuI, 1,10-phenanthroline, KPO, DMF, 110°C) to yield 2,2'-bipyrimidine in 85% yield . Adapting this method for 6-chloro-2'-methyl-4,5'-bipyrimidine would require:

-

6-Chloro-4-iodopyrimidine as the halogenated partner.

-

2-Methyl-5-bromopyrimidine as the methyl-bearing component.

Reaction conditions may involve elevated temperatures (120–140°C) and extended reaction times (24–48 hours) to overcome the electron-deficient nature of pyrimidine rings. A key challenge lies in the limited commercial availability of substituted pyrimidine halides, necessitating pre-synthetic steps such as directed ortho-metalation or Sandmeyer reactions to install iodine/bromine at specific positions .

Suzuki-Miyaura Cross-Coupling for Regioselective Assembly

Palladium-catalyzed Suzuki coupling offers superior regiocontrol for asymmetrical bipyrimidines. The methodology involves reacting a pyrimidine boronic acid with a complementary halopyrimidine. For example:

-

6-Chloro-4-boronic acid pyrimidine + 2-Methyl-5-bromopyrimidine → Target compound.

Optimized conditions (Pd(PPh), NaCO, dioxane/water, 90°C) from analogous bipyridine syntheses suggest yields up to 75–85% for bipyrimidines. Critical factors include:

-

Boronic acid stability : Pyrimidine boronic acids are prone to protodeboronation; thus, Miyaura borylation (Pd(dppf)Cl, Bpin) under inert atmosphere is recommended .

-

Solvent system : A 4:1 dioxane/water ratio minimizes side reactions while maintaining boronic acid solubility .

Post-Synthetic Chlorination of Methyl-Substituted Bipyrimidine

Chlorination of pre-formed 2'-methyl-4,5'-bipyrimidine provides a stepwise route. Drawing from bipyridine chlorination protocols :

-

Oxidation : Treat 2'-methyl-4,5'-bipyrimidine with 3-chloroperbenzoic acid (mCPBA) in CHCl to form the N-oxide intermediate.

-

Chlorination : React the N-oxide with POCl at reflux (105°C, 6 hours), achieving selective chlorination at the 6-position.

This method produced 6-chloro-4,4'-dimethyl-2,2'-bipyridine in 80% yield , suggesting analogous feasibility for pyrimidines. However, pyrimidine N-oxides are less stable than their pyridine counterparts, requiring strict temperature control (-10°C during mCPBA addition) to prevent decomposition.

Cyclization Strategies via Condensation Reactions

Cyclocondensation of β-keto esters or malononitrile derivatives offers an alternative pathway. A patent describing 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine synthesis outlines:

-

Diethyl malonate reacts with 2-methoxyphenol under acidic conditions (HSO, 60°C) to form a bis-ester intermediate.

-

Ammonolysis with NH/EtOH generates the pyrimidine ring.

-

Oxidative dimerization (FeCl, CHCN) yields the bipyrimidine core.

Adapting this for 6-chloro-2'-methyl-4,5'-bipyrimidine would require substituting 2-methoxyphenol with a methyl-containing precursor (e.g., 2-methylpropanediol) and introducing chlorine via POCl in the final step.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Chloro-2'-methyl-4,5'-bipyrimidine?

- Methodology : Use nucleophilic aromatic substitution (NAS) reactions, leveraging chloro and methyl groups as reactive sites. For example, derivatives like 6-chloro-2-aryl-imidazo[4,5-b]pyridines are synthesized via condensation of 2-chloro-5-aminopyrimidine with aryl aldehydes under acidic conditions, followed by cyclization . Characterization typically involves -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties?

- Methodology : Multi-nuclear NMR spectroscopy (, , and ) is essential for confirming substituent positions and electronic environments. X-ray crystallography (e.g., as applied to 6-benzyl-4-ethyl derivatives) provides definitive bond-length and angle data, resolving ambiguities in planar heterocyclic systems .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodology : Evaluate antiglycation activity using bovine serum albumin (BSA) glycation models (IC values reported for analogs: ~240 μM) and antioxidant potential via DPPH radical scavenging assays. β-glucuronidase inhibition assays (IC < 50 μM in some derivatives) can also guide therapeutic profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Methodology : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to control reaction kinetics. For example, microwave-assisted synthesis reduces side-product formation in imidazo[4,5-b]pyridine derivatives by 15–20% compared to conventional heating . Monitor intermediates via HPLC-MS to identify bottlenecks.

Q. How should discrepancies in biological activity data between structurally similar analogs be resolved?

- Methodology : Perform comparative molecular docking studies (e.g., using AutoDock Vina) to assess binding modes to targets like β-glucuronidase. For instance, analogs with IC differences of <5 μM may exhibit divergent hydrogen-bonding interactions with catalytic residues, explaining activity variations . Validate with isothermal titration calorimetry (ITC) for binding affinity measurements.

Q. What computational strategies predict structure-activity relationships (SAR) for pyrimidine derivatives?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. For example, electron-deficient chloro groups enhance electrophilic reactivity, while methyl substituents influence steric accessibility in docking simulations . Combine with QSAR models using descriptors like logP and polar surface area.

Q. How can crystallization challenges for X-ray analysis be addressed?

- Methodology : Use solvent diffusion methods (e.g., hexane/ethyl acetate gradients) to grow single crystals. For hygroscopic compounds, employ inert-atmosphere gloveboxes during crystal mounting. Crystallographic data for analogs (e.g., 4-chloro-6-methoxy-2-methylsulfanylpyrimidine) confirm non-covalent interactions (C–H···π, halogen bonding) that stabilize lattice structures .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on antioxidant vs. pro-oxidant behavior in pyrimidine analogs?

- Methodology : Perform redox cycling assays (e.g., cytochrome c reduction) under varying pH and oxygen concentrations. For example, electron-withdrawing groups (e.g., -Cl) may shift equilibrium between radical scavenging and ROS generation. Validate with electron paramagnetic resonance (EPR) spectroscopy to detect transient radical species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.